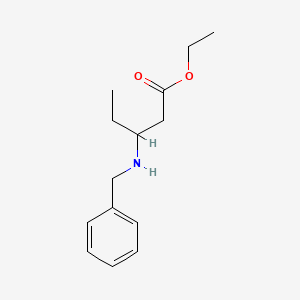

Ethyl 3-(benzylamino)pentanoate

説明

Ethyl 3-(benzylamino)pentanoate is a synthetic ester featuring a benzylamino substituent on the third carbon of a pentanoate backbone.

特性

分子式 |

C14H21NO2 |

|---|---|

分子量 |

235.32 g/mol |

IUPAC名 |

ethyl 3-(benzylamino)pentanoate |

InChI |

InChI=1S/C14H21NO2/c1-3-13(10-14(16)17-4-2)15-11-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3 |

InChIキー |

MBTGZYQVESJFSC-UHFFFAOYSA-N |

正規SMILES |

CCC(CC(=O)OCC)NCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylamino)pentanoate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the benzylamino group.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-(benzylamino)pentanoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

Ethyl 3-(benzylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(benzylamino)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

作用機序

The mechanism of action of ethyl 3-(benzylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active benzylamino moiety.

類似化合物との比較

Ethyl 3-(Benzylamino)-3-Methylbutanoate Hydrochloride (CAS 85532-41-8)

Structural Differences :

- Backbone: A butanoate chain (4 carbons) vs. pentanoate (5 carbons) in the target compound.

- Substituent: A methyl group at the third carbon alongside the benzylamino group. Properties:

- Molecular formula: C₁₄H₂₂ClNO₂.

- Synthesis: Likely involves condensation of benzylamine with ethyl 3-methylbutanoate derivatives, followed by hydrochloride salt formation.

Ethyl 3-(Benzylamino)-3-Oxopropanoate (CAS 29689-63-2)

Structural Differences :

- Backbone: A propanoate chain (3 carbons) with an oxo group at the third carbon.

- Substituent: Benzylamino group at the same position as the oxo group. Properties:

- Molecular formula: C₁₂H₁₅NO₃.

- Melting point: 46–49°C; boiling point: 411.5±38.0°C.

- Applications: Potential precursor for heterocyclic compounds (e.g., imidazoles or oxazolines) .

Ethyl Pentanoate (Ethyl Valerate)

Structural Differences :

- Lacks the benzylamino group. Properties:

- Key aroma compound in food products (e.g., fruits, spirits).

- Odor Activity Value (OAV): 1850 in flavor profiles, indicating significant sensory impact . Applications: Primarily used in flavor and fragrance industries, unlike the pharmacologically oriented benzylamino derivatives .

Ethyl 5-(4-Acetylphenyl)Pentanoate (CAS 6337-68-4)

Structural Differences :

- Features a 4-acetylphenyl substituent instead of benzylamino. Properties:

- Molecular formula: C₁₅H₂₀O₃.

- Applications: Intermediate in synthesizing aryl-substituted esters for materials science or drug discovery .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Benzylamino-substituted esters often require protective groups (e.g., trityl in ) to prevent side reactions during synthesis. For example, ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (84% yield) demonstrates the utility of trityl protection in stabilizing reactive intermediates .

- Analytical Methods: Compounds like ethyl 3-(benzylamino)-3-oxopropanoate are validated via HNMR and HPLC, ensuring purity and structural integrity .

- Functional Group Impact: The benzylamino group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler esters like ethyl pentanoate, which are nonpolar and volatile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。